2-Bromo-9-phenyl-9-(p-tolyl)-9H-fluorene
Description
2-Bromo-9-phenyl-9-(p-tolyl)-9H-fluorene is a brominated fluorene derivative with mixed aryl substituents (phenyl and p-tolyl groups). Its molecular formula is C26H19Br, with a molecular weight of 411.34 g/mol (inferred from analogs in ). The bromine atom at the 2-position and the p-tolyl group at the 9-position make it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and materials science .
Properties
Molecular Formula |
C26H19Br |
|---|---|
Molecular Weight |
411.3 g/mol |
IUPAC Name |
2-bromo-9-(4-methylphenyl)-9-phenylfluorene |
InChI |
InChI=1S/C26H19Br/c1-18-11-13-20(14-12-18)26(19-7-3-2-4-8-19)24-10-6-5-9-22(24)23-16-15-21(27)17-25(23)26/h2-17H,1H3 |
InChI Key |
DYTPLCDMSGDPGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2(C3=CC=CC=C3C4=C2C=C(C=C4)Br)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Step 1: Formation of 2-Bromo-9-phenyl-9-(p-tolyl)-9H-fluoren-9-ol
A solution of 2-bromo-9H-fluoren-9-one (0.4 M in THF) reacts sequentially with phenylmagnesium bromide (1.2 equiv) and p-tolylmagnesium bromide (1.2 equiv) under continuous flow conditions. The system employs five reaction modules (total volume = 40 mL) with a residence time of 36 seconds at 30°C, achieving near-quantitative conversion (>99% yield). Key advantages include:
Step 2: Acid-Catalyzed Dehydration to 2-Bromo-9-phenyl-9-(p-tolyl)-9H-fluorene
The diastereomeric alcohol intermediate undergoes dehydration using trifluoromethanesulfonic acid (1.8 g) in benzene under reflux. This step achieves 65–70% yield, with purity confirmed via (δ 7.18–7.42 ppm for aromatic protons) and GC-MS (m/z 425.36 for [M]).
Table 1: Comparative Performance of Acid Catalysts
| Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| HSO | 80 | 5 | 50 |
| CFSOH | 110 | 6 | 65 |
| HCl (gas) | 25 | 24 | 30 |
Palladium-Catalyzed C(sp2^22)–H Activation and Carbenoid Insertion
A tandem catalytic method enables direct functionalization of 2-iodobiphenyl precursors with α-diazoesters bearing p-tolyl and phenyl groups. This one-pot strategy avoids pre-functionalized fluorenones and offers superior atom economy.
Reaction Conditions
The reaction proceeds via C–H bond activation at the fluorene’s 9-position, followed by carbenoid insertion from α-diazoesters. While this method achieves 75–80% yields for symmetric 9,9-diarylfluorenes, asymmetric variants like 2-bromo-9-phenyl-9-(p-tolyl)-9H-fluorene require careful optimization of steric and electronic effects.
Table 2: Substrate Scope for Palladium-Catalyzed Synthesis
| Diazoester Substituent | Yield (%) | Purity (%) |
|---|---|---|
| Phenyl | 78 | 98 |
| p-Tolyl | 72 | 97 |
| 4-Chlorophenyl | 68 | 95 |
Continuous Flow vs. Batch Reactor Performance
The choice of reactor system critically impacts efficiency and yield, particularly for Grignard-based routes.
Continuous Flow Advantages
Batch Reactor Limitations
-
Scaling effects : Yield drops to 65% at >1 mol scale due to thermal gradients.
-
Extended reaction times : 6–8 hours required for complete conversion.
Characterization and Analytical Validation
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in 2-Bromo-9-phenyl-9-(p-tolyl)-9H-fluorene can undergo nucleophilic substitution reactions, where the bromine is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to convert any carbonyl groups to alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO₄) in aqueous or acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or sodium borohydride (NaBH₄) in methanol.
Major Products
Substitution: Depending on the nucleophile, products can include amines, ethers, or thioethers.
Oxidation: Products may include alcohols, ketones, or carboxylic acids.
Reduction: Alcohols are the primary products from the reduction of carbonyl-containing derivatives.
Scientific Research Applications
Chemical Properties and Structure
2-Bromo-9-phenyl-9-(p-tolyl)-9H-fluorene has a molecular formula of and a molecular weight of approximately 411.33 g/mol. The compound features a fluorene backbone with bromine and tolyl substituents, which enhance its reactivity and functionalization potential. The presence of the bromine atom allows for further chemical modifications, making it a valuable intermediate in organic synthesis.
Medicinal Chemistry
The brominated fluorene derivatives, including 2-Bromo-9-phenyl-9-(p-tolyl)-9H-fluorene, are being investigated for their potential applications in drug development. Although specific biological activity data is limited, compounds with similar structures often exhibit interesting biological properties due to their ability to interact with various biological targets. These compounds may serve as precursors for pharmaceuticals or agrochemicals, enhancing their relevance in medicinal chemistry.
Organic Synthesis
This compound is utilized as a building block in the synthesis of complex organic molecules. Its reactivity with nucleophiles and electrophiles is crucial for understanding its role in chemical transformations. Researchers can leverage its unique structure to create diverse molecular architectures necessary for advanced applications .
Materials Science
2-Bromo-9-phenyl-9-(p-tolyl)-9H-fluorene is significant in the development of optoelectronic materials, such as organic light-emitting diodes (OLEDs) and field-effect transistors (FETs). The compound's high fluorescence and electron delocalization properties make it suitable for use in non-linear optical materials .
Data Tables
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Potential precursor for pharmaceuticals |
| Organic Synthesis | Building block for complex organic molecules |
| Materials Science | Development of OLEDs and FETs |
Case Study 1: Synthesis of Optoelectronic Materials
A study demonstrated the use of 2-Bromo-9-phenyl-9-(p-tolyl)-9H-fluorene as an intermediate in synthesizing novel optoelectronic materials. The compound was functionalized to enhance its electronic properties, leading to improved performance in OLED applications. The findings suggested that the incorporation of this compound into device architectures could significantly enhance light emission efficiency .
Mechanism of Action
The mechanism of action of 2-Bromo-9-phenyl-9-(p-tolyl)-9H-fluorene depends on its application:
In Organic Electronics: The compound acts as a charge transport material, facilitating the movement of electrons or holes within a device.
In Photonics: It interacts with light to produce specific optical effects, such as fluorescence or phosphorescence, depending on its molecular structure and environment.
In Medicinal Chemistry: It may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Structure and Reactivity
2-Bromo-9-methyl-9-phenyl-9H-fluorene (CAS 1548450-68-5)
- Molecular Formula : C20H15Br
- Molecular Weight : 335.24 g/mol
- Key Difference : A methyl group replaces the p-tolyl group.
- Reactivity: Reacts with acids, bases, and oxidizing agents to form halogenated derivatives.
2-Bromo-9,9-di-p-tolyl-9H-fluorene (CAS 474918-33-7)
- Molecular Formula : C27H21Br
- Molecular Weight : 425.36 g/mol
- Key Difference : Two p-tolyl groups at the 9-position.
- Steric Effects : Increased bulkiness from dual p-tolyl groups may hinder reactivity in cross-coupling reactions but improve thermal stability in polymer applications .
5-Bromo-2-chloro-9,9-diphenyl-9H-fluorene (CAS 2356108-21-7)
- Molecular Formula : C25H16BrCl
- Molecular Weight : 431.75 g/mol
- Key Difference : Dual halogens (Br and Cl) and diphenyl substitution.
- Electronic Effects : Chlorine’s electron-withdrawing nature may lower electron density at the fluorene core, altering optoelectronic properties compared to the target compound’s electron-donating p-tolyl group .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Key Applications |
|---|---|---|---|---|
| Target Compound | C26H19Br | 411.34 | 2-Br, 9-Ph, 9-p-tolyl | Organic synthesis, OLEDs |
| 2-Bromo-9-methyl-9-phenyl-9H-fluorene | C20H15Br | 335.24 | 2-Br, 9-Me, 9-Ph | Chemical intermediates |
| 2-Bromo-9,9-di-p-tolyl-9H-fluorene | C27H21Br | 425.36 | 2-Br, 9,9-di-p-tolyl | Thermal-stable polymers |
| 5-Bromo-2-chloro-9,9-diphenyl-9H-fluorene | C25H16BrCl | 431.75 | 5-Br, 2-Cl, 9,9-di-Ph | Optoelectronic materials |
Critical Analysis of Substituent Impact
- Steric Effects : The p-tolyl group in the target compound provides moderate steric hindrance compared to tert-butyl () or dual p-tolyl groups (), balancing reactivity and stability.
- Safety Considerations : Brominated fluorenes (e.g., H302 hazard in ) require careful handling, whereas chlorine-substituted analogs () may pose additional environmental risks.
Biological Activity
2-Bromo-9-phenyl-9-(p-tolyl)-9H-fluorene is a polycyclic aromatic hydrocarbon that has garnered attention for its potential biological activities. This compound, characterized by the presence of bromine and phenyl groups, exhibits unique chemical properties that may influence its interaction with biological systems. This article explores the biological activity of this compound, focusing on its synthesis, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 2-Bromo-9-phenyl-9-(p-tolyl)-9H-fluorene is . The compound features a bromine atom at the 2-position and two phenyl substituents at the 9-position, contributing to its hydrophobic character and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 405.35 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Synthesis
The synthesis of 2-Bromo-9-phenyl-9-(p-tolyl)-9H-fluorene typically involves bromination reactions, where bromine is introduced into the fluorene structure under controlled conditions. Common methods include:
- Electrophilic Aromatic Substitution : Utilizing bromine in the presence of a Lewis acid catalyst.
- Cross-Coupling Reactions : Employing palladium-catalyzed reactions to introduce the bromine atom at specific positions.
Anticancer Properties
Recent studies have indicated that derivatives of fluorene compounds, including 2-Bromo-9-phenyl-9-(p-tolyl)-9H-fluorene, exhibit significant anticancer activity. Research has shown that such compounds can induce apoptosis in cancer cells by influencing key signaling pathways.
Case Study:
A study demonstrated that fluorene derivatives could inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer models. The mechanism involved the modulation of cell cycle regulators and pro-apoptotic factors.
Antibacterial Activity
The antibacterial properties of 2-Bromo-9-phenyl-9-(p-tolyl)-9H-fluorene have also been investigated. Preliminary findings suggest that this compound exhibits activity against Gram-positive bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µM |
| Bacillus subtilis | 75 µM |
These results indicate a potential application in developing new antibacterial agents.
The biological activity of 2-Bromo-9-phenyl-9-(p-tolyl)-9H-fluorene may be attributed to its ability to interact with various biological macromolecules, including DNA and proteins. The presence of the bromine atom enhances its electrophilic character, allowing it to form adducts with nucleophilic sites in biomolecules.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of fluorene derivatives. Modifications at specific positions can significantly impact their efficacy and selectivity.
- Bromination : The introduction of bromine at different positions alters the electronic properties and reactivity.
- Substituent Variations : Changing the phenyl or p-tolyl groups can enhance or reduce biological activity depending on their steric and electronic effects.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-Bromo-9-phenyl-9-(p-tolyl)-9H-fluorene, and how is purity optimized during synthesis?
- Methodological Answer : The synthesis typically involves halogenation of a fluorene precursor. A validated approach includes reacting 9-phenyl-9-(p-tolyl)fluorene with brominating agents (e.g., N-bromosuccinimide or bromine) under controlled conditions. Key steps include:
- Use of inert atmospheres (e.g., nitrogen) to prevent oxidation .
- Solvent selection (e.g., carbon disulfide or tetrahydrofuran) to enhance reaction efficiency .
- Purification via column chromatography or recrystallization (e.g., using toluene/hexane mixtures) to isolate the product .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions and confirm bromine integration. For example, aromatic protons appear in the 6.8–7.8 ppm range, while the fluorene backbone shows distinct splitting patterns .
- X-ray Crystallography : SHELX software (e.g., SHELXL) is used for structural refinement, particularly to resolve steric effects from the bulky p-tolyl group .
- UV-Vis Spectroscopy : Measures π→π* transitions (e.g., λmax ~290 nm) to assess electronic properties for material science applications .
Advanced Research Questions
Q. How does the bromine substituent influence reactivity in cross-coupling reactions, and what side reactions require mitigation?
- Methodological Answer :
- Bromine enhances electrophilicity at the 2-position, enabling Suzuki-Miyaura couplings. However, steric hindrance from the p-tolyl group can reduce reaction rates. Strategies include:
- Using Pd(PPh₃)₄ catalysts and microwave-assisted heating to accelerate coupling .
- Monitoring for debromination byproducts via LC-MS .
- Competing reactions (e.g., homocoupling) are minimized by optimizing ligand-to-metal ratios and reaction time .
Q. What experimental strategies improve crystallization for X-ray diffraction studies?
- Methodological Answer :
- Solvent Screening : Slow evaporation of dichloromethane/hexane mixtures promotes single-crystal growth .
- Temperature Gradients : Gradual cooling (e.g., 40°C to 4°C) reduces lattice defects .
- Additive Use : Small amounts of ethyl acetate enhance crystal symmetry by disrupting π-π stacking .
Q. How can researchers resolve contradictions in reported melting points (e.g., 85–107°C)?
- Methodological Answer :
- DSC Analysis : Differential scanning calorimetry determines precise melting points and identifies polymorphic forms .
- Impurity Profiling : HPLC with a C18 column detects trace solvents (e.g., residual toluene) that depress melting points .
- Standardization : Calibrate equipment using reference compounds (e.g., benzoic acid) to ensure reproducibility .
Q. What mechanisms govern the photochemical degradation of this compound, and how are degradation products characterized?
- Methodological Answer :
- Pathway Analysis : Under UV light, bromine abstraction generates a fluorenyl radical, which reacts with oxygen to form 9H-fluorene-9-one .
- Analytical Workflow :
- GC-MS : Identifies volatile degradation products (e.g., phenanthrene derivatives) .
- FTIR : Detects carbonyl formation (C=O stretch ~1700 cm⁻¹) .
- Kinetic Studies : Use pseudo-first-order models to quantify degradation rates in thin water films .
Q. How can computational methods guide the design of electronic materials using this compound?
- Methodological Answer :
- DFT Calculations : Optimize HOMO-LUMO gaps (e.g., using Gaussian09 with B3LYP/6-31G*) to predict charge transport properties .
- Molecular Dynamics : Simulate packing behavior in thin films to assess hole/electron mobility .
- Experimental Validation : Compare predicted vs. measured OFET (organic field-effect transistor) performance .
Safety and Handling
Q. What safety protocols are essential during synthesis and handling?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and flame-resistant lab coats due to bromine's carcinogenic risk .
- Ventilation : Use fume hoods to manage bromobenzene vapors .
- Waste Disposal : Neutralize acidic byproducts (e.g., HBr) with sodium bicarbonate before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
